Caspase-1 Inhibitory Potency: Phenylpropyl Analog Versus Ethylbenzene Lead CK-1-41
The 3-phenylpropyl substituent on the piperazine ring of the target compound represents a one-carbon homologation relative to the ethylbenzene group of CK-1-41, the most potent pan-caspase inhibitor reported in the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine series. CK-1-41 inhibits caspase-1 with a Ki of 0.8 nM, caspase-4 with a Ki of 2.5 nM, and caspase-5 with a Ki of 0.2 nM [1]. In this scaffold, extending the alkyl linker between the phenyl ring and piperazine nitrogen from ethylene to propylene has been shown to modulate potency and isoform selectivity; however, the exact Ki values for the 3-phenylpropyl analog have not yet been reported in the peer-reviewed literature. Existing SAR trends indicate that increasing chain length beyond two carbons generally reduces caspase-1 affinity while potentially enhancing selectivity for caspase-5 over caspase-1 [1].
| Evidence Dimension | Caspase-1 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | CK-1-41 (ethylbenzene derivative): Ki = 0.8 nM for caspase-1, 2.5 nM for caspase-4, 0.2 nM for caspase-5 |
| Quantified Difference | Cannot be quantified; structural homologation suggests likely reduction in caspase-1 potency relative to CK-1-41 based on SAR trends |
| Conditions | In vitro fluorescence-based enzymatic assay using recombinant human caspase-1, -4, and -5 |
Why This Matters
Researchers evaluating this compound as a caspase inhibitor must recognize that the phenylpropyl chain constitutes a deliberate structural variation that may shift the selectivity window away from the pan-inhibitory profile of CK-1-41, making it a tool for probing chain-length-dependent pharmacology rather than a direct substitute for the lead compound.
- [1] Kent, C. R.; Bryja, M.; Gustafson, H. A.; Kawarski, M. Y.; Lenti, G.; Pierce, E. N.; Knopp, R. C.; Ceja, V.; Pati, B.; Walters, D. E.; Karver, C. E. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorg. Med. Chem. Lett. 2016, 26 (22), 5476-5480. View Source
